molecular formula C16H19BrN4O B6458504 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine CAS No. 2549064-30-2

4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine

Cat. No.: B6458504
CAS No.: 2549064-30-2
M. Wt: 363.25 g/mol
InChI Key: LEVYHFXNPIRMLN-UHFFFAOYSA-N
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Description

4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a pyrimidine derivative featuring a 6-methoxy group and a piperazine moiety substituted with a 3-bromobenzyl group. Pyrimidines are pivotal in medicinal chemistry due to their role in nucleic acids and enzyme inhibition .

Properties

IUPAC Name

4-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c1-22-16-10-15(18-12-19-16)21-7-5-20(6-8-21)11-13-3-2-4-14(17)9-13/h2-4,9-10,12H,5-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEVYHFXNPIRMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine typically involves a multi-step process. One common method includes:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized through cyclization reactions involving diamines and appropriate reagents.

    Substitution with 3-Bromophenylmethyl Group: The piperazine intermediate is then reacted with 3-bromobenzyl chloride under basic conditions to introduce the 3-bromophenylmethyl group.

    Coupling with Methoxypyrimidine: Finally, the substituted piperazine is coupled with 6-methoxypyrimidine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

4-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential in treating neurological disorders and as an antimicrobial agent.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The methoxypyrimidine moiety may enhance the compound’s binding affinity and specificity, leading to desired pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Halogenated Aromatic Groups

Compounds with halogenated aromatic groups, such as Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) and Methyl 4-(4-(2-(4-Chlorophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C3) (), highlight the impact of halogen choice. The target compound’s 3-bromophenyl group may confer higher lipophilicity compared to chloro or fluoro analogs, affecting membrane permeability and metabolic stability. Bromine’s larger atomic radius could also enhance steric interactions in binding pockets compared to smaller halogens .

Table 1: Comparison of Halogen-Substituted Piperazine Derivatives
Compound Substituent Molecular Weight (g/mol) Notable Properties
Target Compound 3-Bromophenyl ~407.3 (calculated) High lipophilicity, steric bulk
C2 () 4-Bromophenyl ~565.4 (HRMS data) Crystallizes in ethyl acetate
C3 () 4-Chlorophenyl ~521.9 (HRMS data) Moderate yield (synthesis)
11a () 3-Fluorophenyl 484.2 (ESI-MS) High yield (85.1%), urea core

Piperazine and Heterocycle Modifications

Piperazine-containing compounds, such as 1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) (), demonstrate the versatility of piperazine in enhancing solubility and enabling hydrogen bonding.

Pyrimidine vs. Quinoline Cores:

  • The target compound’s pyrimidine core is smaller and more electron-deficient than quinoline derivatives (e.g., C1–C7 in ), which may reduce π-π stacking but improve metabolic stability .

Methoxy Group Influence

The 6-methoxy group in the target compound parallels 4,6-Dichloro-5-methoxypyrimidine (), where methoxy substituents stabilize the ring through electron donation. However, dichloro substitution in introduces strong intermolecular Cl···N interactions (3.09–3.10 Å), whereas the target compound’s bromine may participate in weaker halogen bonding .

Biological Activity

The compound 4-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methoxypyrimidine is a synthetic organic molecule notable for its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological mechanisms, and activity against various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization of piperazine derivatives with pyrimidine precursors.
  • Use of catalysts to enhance reaction efficiency and yield.
  • Purification techniques such as chromatography to isolate the desired compound.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC19H27BrN4O
Molecular Weight396.35 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC1=NC(=CC(=N1)N2CCN(CC2)C3=CC(=C(C=C3)Br)OC)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been shown to inhibit the NF-kB inflammatory pathway , which plays a critical role in inflammatory and neurodegenerative diseases. This inhibition can lead to reduced inflammation and potentially beneficial effects in conditions like arthritis and neurodegeneration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated:

  • Inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
  • Activity against Gram-negative bacteria including Escherichia coli and Klebsiella pneumoniae.

The effectiveness is often quantified using the zone of inhibition method, with results indicating moderate to excellent antimicrobial activity across various derivatives.

Anticancer Activity

Emerging studies suggest that this compound may also exhibit anticancer properties through:

  • Induction of apoptosis in cancer cells.
  • Inhibition of tumor growth in specific cancer models.

Case Studies

  • Study on Inflammatory Diseases : A study demonstrated that the compound significantly reduced markers of inflammation in animal models of arthritis, correlating with its ability to inhibit the NF-kB pathway.
  • Antimicrobial Efficacy Study : A comparative analysis showed that derivatives of this compound had a higher efficacy than standard antibiotics against resistant bacterial strains, highlighting its potential as a novel antimicrobial agent.

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